Lombricine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18416-85-8 |
|---|---|
Molecular Formula |
C6H15N4O6P |
Molecular Weight |
270.18 g/mol |
IUPAC Name |
(2S)-2-amino-3-[2-(diaminomethylideneamino)ethoxy-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C6H15N4O6P/c7-4(5(11)12)3-16-17(13,14)15-2-1-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H,13,14)(H4,8,9,10)/t4-/m0/s1 |
InChI Key |
GSDBGCKBBJVPNC-BYPYZUCNSA-N |
Isomeric SMILES |
C(COP(=O)(O)OC[C@@H](C(=O)O)N)N=C(N)N |
Canonical SMILES |
C(COP(=O)(O)OCC(C(=O)O)N)N=C(N)N |
Appearance |
Solid powder |
Other CAS No. |
18416-85-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lombricine; L-Lombricine; |
Origin of Product |
United States |
Molecular Biochemistry of Lombricine
Stereochemical Configuration and Isomerism of the Serine Moiety in Lombricine (D-serine vs. L-serine)
A defining characteristic of this compound is the stereochemical configuration of its serine component. Unlike the prevalent L-serine found in most biological contexts, this compound is specifically a phosphodiester of 2-guanidinoethanol and D-serine. uni-heidelberg.de This utilization of the less common D-serine isomer is a notable feature of this compound's structure. While both L-lombricine and D-lombricine enantiomers exist, the naturally occurring form identified in earthworms is D-lombricine. uni-heidelberg.defishersci.camims.com
Biosynthetic Pathways and Precursor Molecules of this compound
The biosynthesis of this compound involves the enzymatic joining and modification of precursor molecules. Structurally, this compound is described as a phosphodiester formed between 2-guanidinoethanol and D-serine. uni-heidelberg.de This suggests that these molecules serve as direct precursors in its synthesis. The subsequent phosphorylation of this compound to phosphothis compound is catalyzed by the enzyme this compound kinase. uni-heidelberg.de The metabolic pathways involving this compound kinase are linked to the broader metabolism of glycine, serine, and threonine. wikipedia.org
Enzymology of this compound Kinase (EC 2.7.3.5)
This compound kinase (EC 2.7.3.5) is the enzyme responsible for the reversible phosphorylation of this compound, a critical step in the phosphagen system of annelids.
This compound kinase is a member of the well-established phosphagen kinase family, a group of enzymes vital for buffering cellular ATP levels through the reversible transfer of a phosphoryl group to guanidino substrates. fishersci.sethegoodscentscompany.comnih.gov Within this family, this compound kinase is recognized as a homolog of creatine (B1669601) kinase (CK), found in vertebrates, and arginine kinase (AK), prevalent in many invertebrates. fishersci.sethegoodscentscompany.comnih.gov this compound kinase is specifically found in annelids and closely related taxa, contributing to the diverse array of phosphagen kinases within the phylum Annelida. fishersci.se Phylogenetic analyses indicate that annelid-specific phosphagen kinases, including this compound kinase, cluster together and form a sister group to CK sequences from both vertebrates and invertebrates. This compound kinase shares a notable degree of sequence identity, approximately 50-60%, with creatine kinases. fishersci.se
The primary function of this compound kinase is to catalyze the reversible reaction: ATP + this compound ⇌ ADP + N-phosphothis compound. wikipedia.org The enzyme's systematic name is ATP:this compound N-phosphotransferase, reflecting its substrates and the nature of the transferred group. wikipedia.org Studies on this compound kinase from the marine worm Urechis caupo have shown that it possesses a more relaxed substrate specificity compared to the highly specific arginine and creatine kinases. fishersci.se This enzyme can effectively catalyze reactions utilizing either this compound or taurocyamine (B43773) as substrates but does not exhibit activity towards arginine. fishersci.se The specificity of this compound kinase can vary depending on the source species, and it has also been observed to act on methylated lombricines like thalassemine.
Structural investigations, particularly through X-ray crystallography, have provided valuable insights into the architecture and dynamic behavior of this compound kinase. Structures of this compound kinase from Urechis caupo have been determined in both substrate-free and nucleotide-complexed states. fishersci.sethegoodscentscompany.com These structures are broadly similar to each other and notably resemble the substrate-free conformations of homologous phosphagen kinases. fishersci.sethegoodscentscompany.com The active site specificity loop, located between residues 309 and 317, which is often disordered in substrate-free structures of other phosphagen kinases, is resolved in both determined structures of this compound kinase, offering a clearer understanding of its dynamics. fishersci.sethegoodscentscompany.com Unlike some other phosphagen kinases that undergo significant closing upon substrate binding, the this compound kinase complex with ADP remains in an open conformation, more akin to the substrate-free state of its homologs. fishersci.sethegoodscentscompany.com Comparative modeling studies have further contributed to understanding the structural basis for the observed relaxed substrate specificity of this compound kinase. fishersci.sethegoodscentscompany.com
Molecular studies have focused on characterizing the genetic basis of this compound kinase. This includes the identification and sequencing of cDNA encoding the enzyme from various annelid species. Data on the cDNA sequences of this compound kinase from Lumbriculus variegatus and Tubifex tubifex have been reported. Analysis and comparison of the deduced amino acid sequences from these and other this compound kinase sequences have provided insights into their evolutionary relationships within the phosphagen kinase family. These studies have confirmed the presence of a deleted region within the flexible loop (referred to as the GS region) across the examined this compound kinases. Phylogenetic analysis based on these sequences clearly positions this compound kinases together in a distinct subcluster within the larger creatine kinase clade.
Physiological and Metabolic Roles of Lombricine
Role of Lombricine within the Phosphagen System and Cellular Energy Homeostasis
Within the phosphagen system, this compound serves as a key energy reserve. Phosphagen kinases, such as this compound kinase (LK), catalyze the reversible transfer of a high-energy phosphate (B84403) group between adenosine (B11128) triphosphate (ATP) and guanidino-containing substrates like this compound. nih.govparahostdis.org This enzymatic activity is vital for maintaining cellular ATP levels, acting as a buffer against fluctuations in energy demand, especially in tissues with high and variable energy turnover rates. nih.govparahostdis.orgresearchgate.net
The reaction catalyzed by this compound kinase can be represented as: ATP + this compound <=> ADP + N-Phosphothis compound genome.jp
This reversible reaction allows for the rapid regeneration of ATP from adenosine diphosphate (B83284) (ADP) during periods of intense energy utilization, thereby helping to maintain a stable ATP/ADP ratio essential for cellular homeostasis. nih.gov Phosphagen systems, including the this compound system, function as temporal energy buffers, providing immediate energy during bursts of activity, and can also be involved in the spatial shuttling of energy within the cell. nih.govparahostdis.orgwikipedia.org
This compound kinase is structurally homologous to other phosphagen kinases found in different organisms, such as creatine (B1669601) kinase in vertebrates and arginine kinase in many invertebrates. nih.gov While arginine kinase and creatine kinase typically exhibit high substrate specificity, this compound kinase demonstrates a more relaxed specificity, capable of catalyzing reactions with both this compound and taurocyamine (B43773), but not arginine. nih.gov Research indicates that the enzyme tolerates some stereochemical variation in its substrate, as the D-serine isomer of this compound is prevalent in most annelids, while the L-serine form is found in echiuroid worms. nih.gov The presence and activity of phosphagen kinases like this compound kinase are fundamental to the cellular energy metabolism of the animals in which they are found. ebi.ac.uknih.gov
Integration of this compound into D-Amino Acid Metabolism Pathways
Structurally, this compound is characterized as a phosphodiester formed from 2-guanidinoethanol and D-serine. wikipedia.org This structural feature highlights its connection to D-amino acid metabolism. D-lombricine is recognized in metabolic databases and is associated with pathways related to D-amino acid metabolism. metabolomicsworkbench.orgkegg.jp
The enzymatic conversion of this compound to N-phosphothis compound by ATP:this compound N-phosphotransferase (this compound kinase) is classified within the D-Amino acid metabolism pathway (ec00470) in databases like KEGG. genome.jpkegg.jp While the precise details of this compound's biosynthesis and degradation pathways within the broader context of D-amino acid metabolism are areas of ongoing research, its structural composition, particularly the presence of D-serine, and the classification of its key metabolic reaction within this pathway, firmly establish its integration into D-amino acid metabolic networks. The involvement of D-serine in the structure of this compound is a notable aspect of its biochemistry. ebi.ac.uk A potential, though currently unclear, reaction linking D-serine, arginine, D-lombricine, and ornithine has also been noted in metabolic databases. genome.jp
Metabolomic Profiling of this compound and Associated Compounds in Biological Systems
Metabolomic profiling, the comprehensive analysis of metabolites within a biological system, provides valuable insights into biochemical activities and the metabolic state of an organism or community. e-enm.orgnih.gov This approach allows for the identification and quantification of a wide range of small molecules, including compounds like this compound and those associated with its metabolism.
While detailed, specific metabolomic profiling studies focused solely on this compound across various biological systems are not extensively documented in the provided search results, the principles of metabolomics are directly applicable to studying this compound. Metabolomics can reveal how metabolic pathways, including those involving this compound, are altered in response to physiological changes or environmental factors. e-enm.org The identification of this compound kinase in proteomic studies of earthworms, for instance, indirectly supports the presence and metabolic relevance of this compound in these organisms, as the enzyme is required for its phosphorylation. scirp.org Metabolomic techniques have the capacity to measure numerous metabolites simultaneously, offering a broad view of the metabolic landscape. nih.gov The application of metabolomic profiling to study biological communities also presents an avenue for understanding the role of this compound in the complex metabolic interactions within its native environment. mdpi.com Future metabolomic investigations could provide more detailed insights into the concentrations, distribution, and metabolic fate of this compound and its associated compounds in various biological contexts.
Biological Activities and Preclinical Investigations of Lombricine
Preclinical Research on Anti-tumorigenic Activity of Lombricine
Investigations into the anti-tumorigenic activity of this compound have included studies utilizing in vivo murine models and analyses of associated metabolic changes.
In Vivo Murine Model Studies on Tumor Growth Modulation
Studies in murine models have investigated the ability of this compound and related guanidino compounds to modulate tumor growth. The D-form of this compound extracted from earthworms has been reported to inhibit the growth of spontaneous mammary tumors in mice nih.gov. Further research examined the anti-mammary tumor effects of several guanidino compounds structurally similar to this compound, including guanidine (B92328) sulfate (B86663), 2-guanidinoethanol sulfate (2-GEt), 4-guanidino-1-butanol (B1231319) sulfate (4-GBt), guanidinoethylphosphate (GEP), opheline (OPHE), and the L-form of this compound (L-Lom) nih.gov.
In one experiment, these compounds were administered subcutaneously to SHN mice bearing spontaneous mammary tumors. 2-GEt, GEP, OPHE, and L-Lom demonstrated marked inhibition of mammary tumor growth, while guanidine sulfate and 4-GBt did not show this effect nih.gov. Another experiment explored the effects of 2-GEt and GEP when administered in drinking water. While these compounds significantly inhibited mammary tumor growth, their effects were weaker compared to subcutaneous administration nih.gov. These findings suggest that the presence and length of the ethylene (B1197577) group in these guanidino compounds are important for their anti-tumor activity, with the guanidinoethyl group potentially being the site of this activity nih.gov.
Here is a summary of the effects of various guanidino compounds on mammary tumor growth in SHN mice:
| Compound | Administration Route | Effect on Mammary Tumor Growth |
| D-Lombricine | Not specified | Inhibited growth nih.gov |
| Guanidine sulfate | Subcutaneous | No inhibition nih.gov |
| 2-Guanidinoethanol sulfate (2-GEt) | Subcutaneous | Markedly inhibited growth nih.gov |
| 2-Guanidinoethanol sulfate (2-GEt) | Drinking water | Significantly inhibited growth (weaker effect than subcutaneous) nih.gov |
| 4-Guanidino-1-butanol sulfate (4-GBt) | Subcutaneous | No inhibition nih.gov |
| Guanidinoethylphosphate (GEP) | Subcutaneous | Markedly inhibited growth nih.gov |
| Guanidinoethylphosphate (GEP) | Drinking water | Significantly inhibited growth (weaker effect than subcutaneous) nih.gov |
| Opheline (OPHE) | Subcutaneous | Markedly inhibited growth nih.gov |
| L-Lombricine (L-Lom) | Subcutaneous | Markedly inhibited growth nih.gov |
Advanced Methodological Approaches in Lombricine Research
Isolation and Purification Methodologies for Lombricine from Biological Sources
Isolating and purifying this compound from complex biological sources, such as earthworm tissue, requires methods capable of separating this specific compound from a multitude of other biomolecules. Traditional and advanced techniques are employed to achieve sufficient purity for subsequent analysis.
Chromatographic Techniques
Chromatography is a cornerstone in the isolation and purification of natural products, including this compound. Various chromatographic methods exploit differences in properties such as polarity, size, and charge to separate compounds within a mixture. High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), and Column Chromatography are commonly utilized techniques.
Column chromatography, a fundamental technique, involves a stationary phase packed in a column and a mobile phase that carries the sample through the column. Separation occurs based on differential adsorption or partitioning of components between the two phases. excedr.comijnrd.orgresearchgate.net TLC is a rapid and cost-effective method often used for qualitative analysis and preliminary separation. It utilizes a thin layer of adsorbent on a plate as the stationary phase. excedr.comijnrd.orgkhanacademy.org HPLC, a more advanced form of liquid chromatography, employs high pressure to force the mobile phase through a column packed with smaller particles, offering higher resolution and efficiency for both analytical and preparative purposes. ijnrd.orgjasco-global.comlibretexts.org These techniques, often used in combination, allow for the separation of this compound from interfering substances in biological extracts. Anion- and cation-exchange resins have been employed as major purification steps in procedures for isolating N-phosphoryl-lombricine. capes.gov.br
Extraction and Derivatization Strategies
The initial step in analyzing this compound from biological sources is often extraction, which involves separating the compound from the tissue matrix. Extraction conditions and clean-up strategies must be adapted to the specific biological matrix. researchgate.net Polar solvent mixtures are commonly used for extraction, often followed by clean-up procedures like solid-phase extraction (SPE). researchgate.net SPE is a chromatographic technique that uses a solid sorbent bed to selectively retain target compounds.
Derivatization strategies may be employed to enhance the detectability or improve the chromatographic behavior of this compound. Derivatization involves chemically modifying the analyte by adding a functional group. iitkgp.ac.inchromatographyonline.com This can improve peak symmetry, resolution, selectivity, and sensitivity in chromatographic analysis. iitkgp.ac.in Derivatization can be performed before (pre-column) or after (post-column) chromatographic separation. iitkgp.ac.inchromatographyonline.com Pre-column derivatization is often coupled with sample clean-up. iitkgp.ac.in Resolution of this compound enantiomers has been achieved using pre-column derivatization with o-phthaldi-aldehyde-chiral thiols followed by HPLC analysis. researchgate.net
Analytical Detection and Quantification Techniques for this compound
Once isolated and purified, various analytical techniques are used to detect and quantify this compound. These methods provide information about the presence, concentration, and structural characteristics of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure and quantifying metabolites in biological samples. Both 1H and 31P NMR are relevant for this compound analysis due to the presence of protons and a phosphorus atom in its structure. High-Resolution Magic Angle Spinning (HR-MAS) NMR is a recently developed technique that can be applied to the in vivo analysis of metabolites from unstarved earthworms, allowing for well-resolved signals. researchgate.netresearchgate.net 31P HR-MAS NMR has been used to identify and measure the amount of phosphorylated metabolites, including phosphothis compound and this compound, in earthworms. researchgate.netresearchgate.net This technique can discriminate between different phosphorus-containing compounds. researchgate.net 1H HR-MAS NMR offers the opportunity to simultaneously measure hydrosoluble metabolites and lipids in the same sample. researchgate.net
Mass Spectrometry
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. Fast Atom Bombardment Mass Spectrometry (FAB-MS) is an ionization technique suitable for the analysis of highly polar, thermally unstable compounds like peptides and proteins, and has been used in conjunction with HPLC for the analysis of biologically active molecules. creative-proteomics.comwikipedia.orgtaylorandfrancis.comgenscript.com FAB-MS is a soft ionization technique that primarily produces intact protonated ([M+H]+) and deprotonated ([M-H]-) molecules, facilitating molecular weight determination. creative-proteomics.comwikipedia.org It can also provide structural information through fragmentation. creative-proteomics.comtaylorandfrancis.com While the provided search results mention FAB-MS in the context of analyzing lipid A purified by HPLC, the principles are applicable to other polar biomolecules like this compound. taylorandfrancis.com
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is widely used for both qualitative and quantitative analysis of compounds. jasco-global.comlibretexts.org For quantitative analysis of this compound using HPLC, calibration curves are typically employed. jasco-global.com Two common methods for quantification are the external standard method and the internal standard method. jasco-global.com The external standard method involves creating a calibration curve using standard samples of known concentrations. jasco-global.com The internal standard method adds a fixed amount of an internal standard substance to the sample and standards, creating a calibration curve based on the ratio of the analyte to the internal standard. jasco-global.com The internal standard should not be present in the original sample and should elute close to the target analyte. jasco-global.com Accurate quantitative analysis relies on establishing parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netteledynetekmar.comraccefyn.co LOD is the lowest detectable amount, while LOQ is the lowest amount that can be quantitatively determined with acceptable accuracy and precision. teledynetekmar.comraccefyn.co
Synthetic Chemistry Approaches for this compound and its Analogues
Synthetic chemistry plays a crucial role in providing access to this compound and its structural analogues for research purposes. This compound, a phosphagen unique to earthworms, is structurally defined as a phosphodiester of 2-guanidinoethanol and D-serine. medkoo.comwikipedia.org Early research established methods for synthesizing both the D- and L-forms of this compound. rsc.orgcapes.gov.br
One approach to synthesizing this compound involves the reaction of O-methylurea with serine ethanolamine (B43304) phosphodiester (specifically, 2-amino-2-carboxyethyl 2-aminoethyl hydrogen phosphate) under alkaline conditions. rsc.orgucl.ac.uk This method has been reported to yield the guanidinated derivatives found in earthworms. ucl.ac.uk
Another synthetic route for phosphothis compound, a phosphorylated derivative of this compound, involves phosphorylating D-lombricine directly with phosphoryl chloride in an alkaline solution. This method has shown a 14% yield and resulted in a product with identical chemical, chromatographic, electrophoretic, and infrared spectral properties to the natural product. rsc.org This phosphorylation method is also widely used in the synthesis of other phosphagens. rsc.org
Research has also focused on developing general methods for synthesizing alkoxy and aryloxyphosphorylethanolamine compounds and their guanidinated derivatives, which can serve as "phosphoryl-ethanolamine synthons" for creating compounds like this compound. ucl.ac.uk These methods often utilize 1,3,2-oxazaphospholidin-2-ones as key intermediates. ucl.ac.uk
The synthesis of this compound analogues is also an area of investigation. Structural modifications, even minor changes in lipophilicity, can influence the transport of these compounds in physiological systems. canterbury.ac.nz The synthesis of analogues can involve altering functional groups or making subtle structural changes. canterbury.ac.nz
Detailed research findings in the synthesis of this compound and its analogues often involve the characterization of the synthesized products using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectral analysis to confirm their structure and purity. ucl.ac.uk Studies have also employed high-performance liquid chromatography (HPLC) with pre-column derivatization to analyze and determine the enantiomeric configuration of the serine moiety in this compound samples. capes.gov.brucl.ac.uk
While specific detailed data tables on yields for various synthetic steps were not extensively available in the search results, the reported 14% yield for the direct phosphorylation of D-lombricine to phosphothis compound provides an example of quantitative data obtained from these synthetic efforts. rsc.org
Interactive Data Table: Synthetic Approaches and Reported Yields
| Synthetic Method | Starting Materials | Product(s) Synthesized | Reported Yield | Reference |
| Guanidination in alkaline solution | O-methylurea, Serine ethanolamine phosphodiester | This compound and related guanidinated derivatives | 70-94% (isolated yields for guanidinated derivatives) | ucl.ac.uk |
| Direct phosphorylation with phosphoryl chloride in alkaline solution | D-Lombricine, Phosphoryl chloride | Phosphothis compound | 14% | rsc.org |
| Using 1,3,2-oxazaphospholidin-2-ones | 1,3,2-oxazaphospholidin-2-ones and other reagents | Alkoxy and aryloxyphosphorylethanolamine compounds, Guanidinated derivatives | Not specified | ucl.ac.uk |
Comparative Biochemistry and Evolutionary Perspectives of Lombricine
Comparative Biochemical Analysis with Other Guanidino Phosphagens
Phosphagens serve as rapidly mobilizable reserves of high-energy phosphates, facilitating the regeneration of ATP from ADP through the action of specific phosphagen kinases. researchgate.netdrugbank.com The core structure of phosphagens includes a guanidine (B92328) group, which is phosphorylated. While they share this functional group, the structures of different phosphagens vary, leading to specificity in their interactions with their cognate kinases.
Lombricine is structurally distinct from other common phosphagens like phosphoarginine, phosphocreatine (B42189), and taurocyamine (B43773). It is a phosphodiester of 2-guanidinoethanol and D-serine, which is then further phosphorylated to phosphothis compound by this compound kinase. wikipedia.org In contrast, phosphocreatine is a phosphorylated form of creatine (B1669601), phosphoarginine is phosphorylated arginine, and taurocyamine is a phosphorylated derivative of taurocyamine. wikipedia.orgontosight.aiuni.lunih.gov These structural differences influence their physical properties and interactions within the cellular environment.
The catalytic efficiency (kcat/Km) of this compound kinase from Eisenia foetida has been determined for both this compound and taurocyamine. The enzyme shows a higher catalytic efficiency for this compound compared to taurocyamine, indicating a preference for its primary substrate. nih.govcore.ac.uk However, this compound kinase has also been noted for its relaxed substrate specificity compared to the highly specific creatine and arginine kinases, being able to catalyze reactions with both this compound and taurocyamine. nih.gov This contrasts with creatine kinase, which is highly specific for creatine, and arginine kinase, which is specific for arginine. nih.govnih.gov
The kinetic parameters for Eisenia foetida this compound kinase highlight this differential activity:
| Substrate | Km (mM) | kcat/Km (s⁻¹mM⁻¹) |
| This compound | 5.33 | 3.37 |
| Taurocyamine | 15.31 | 0.48 |
(Data derived from research on Eisenia foetida this compound kinase.) nih.govcore.ac.uk
This comparative analysis of kinetic parameters underscores the biochemical adaptations of phosphagen systems to the specific phosphagens present in different organisms.
Evolutionary Relationships and Divergence of Phosphagen Kinases
The phosphagen kinases constitute a conserved family of enzymes that have diverged over evolutionary history, leading to the variety of phosphagen systems observed in the animal kingdom. researchgate.netebi.ac.uk The two major groups are arginine kinase (AK) and creatine kinase (CK). AK is widely distributed among invertebrates and bacteria, while CK is found in some invertebrates and is the sole phosphagen kinase in vertebrates. researchgate.netwooster.eduplos.org Other phosphagen kinases, including this compound kinase (LK), taurocyamine kinase (TK), glycocyamine (B1671910) kinase (GK), hypotaurocyamine (B3033662) kinase (HTK), opheline kinase (OK), and thalessemine kinase (ThK), are found in various invertebrate species. researchgate.netebi.ac.ukparahostdis.org
Phylogenetic analyses using the amino acid sequences of phosphagen kinases have provided insights into their evolutionary history. Studies suggest that CK, GK, and LK may have evolved from a common immediate ancestor protein. nih.gov The pervasive distribution of arginine kinase across diverse phyla suggests it might represent an ancestral form. nih.gov However, evidence also suggests that arginine kinase may have evolved multiple times, with some instances potentially diverging from a creatine kinase ancestor, as observed in certain echinoderms. portlandpress.com
Structural comparisons of phosphagen kinases, including this compound kinase, have revealed regions that are potentially involved in determining substrate specificity. nih.govnih.govportlandpress.com A region referred to as the "guanidine specificity (GS) region" has been proposed as a candidate for the guanidine substrate recognition site. parahostdis.orgnih.govportlandpress.com Differences in amino acid sequences and the presence of deletions in this region among different phosphagen kinases are thought to contribute to their distinct substrate preferences. nih.govportlandpress.com For example, specific amino acid residues at certain positions, such as residue 95 in Eisenia foetida this compound kinase, have been shown through mutagenesis studies to strongly influence substrate specificity, highlighting the molecular basis of phosphagen kinase divergence. core.ac.uk
The structure of this compound kinase from the marine worm Urechis caupo has been studied using X-ray crystallography. nih.govnih.gov These studies show that this compound kinase shares structural similarities with creatine and arginine kinases, consistent with their evolutionary relationship. nih.govnih.gov The structure also provides insights into the enzyme's more relaxed substrate specificity, suggesting adaptations that accommodate larger phosphagen substrates like this compound and taurocyamine. nih.govnih.gov
Interspecies Variability in this compound Content and Kinase Specificity
The presence and concentration of this compound, as well as the specificity of this compound kinase, exhibit variability across different species, particularly within the annelid phylum and other invertebrates where this compound is found. This compound is considered unique to earthworms, though it is also found in some other marine worms. wikipedia.orgnih.gov
While this compound is the primary phosphagen in many annelids, other phosphagens like taurocyamine can also be present, and the specificity of the associated kinases can vary. As noted earlier, this compound kinase from Eisenia foetida shows activity towards both this compound and taurocyamine, albeit with a preference for this compound. nih.govcore.ac.uk This suggests that in some species, the phosphagen system may not be exclusively reliant on a single phosphagen, and the kinases may exhibit some degree of promiscuity.
Research on different annelid species has revealed variations in the array of phosphagen systems present, reflecting the diverse evolutionary paths taken by these organisms. fsu.edu The presence of specific phosphagens and the kinetic properties and substrate specificities of their corresponding kinases are adaptations related to the specific energy demands and metabolic environments of different species and tissues.
Further detailed comparative studies on this compound content and the kinetic and structural characteristics of this compound kinase from a wider range of species that utilize this phosphagen would provide a more comprehensive understanding of the interspecies variability and the evolutionary pressures that have shaped these energy buffering systems.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for the initial detection and quantification of Lombricine in biological samples?
- Answer: Begin with high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) for sensitive detection. Validate the method using spiked samples to calculate recovery rates and limit of detection (LOD). Cross-reference with nuclear magnetic resonance (NMR) for structural confirmation, ensuring protocols align with established purity standards for organic compounds .
Q. How should researchers design experiments to assess this compound’s stability under varying physiological conditions?
- Answer: Use controlled in vitro assays simulating physiological pH, temperature, and enzymatic activity (e.g., protease-rich environments). Employ kinetic studies to measure degradation rates, with triplicate trials to ensure reproducibility. Include positive/negative controls (e.g., known stable/unstable analogs) and validate results via independent techniques like spectrophotometry .
Q. What criteria define a well-structured research question for studying this compound’s biochemical role?
- Answer: A robust research question must be specific (e.g., “How does this compound modulate oxidative stress in annelid mitochondria?”), feasible (accessible models like Eisenia fetida), and grounded in existing literature gaps. Avoid overly broad questions; instead, narrow the scope using variables like concentration gradients or tissue-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound’s antioxidant mechanisms across different model organisms?
- Answer: Conduct a meta-analysis of existing studies to identify confounding variables (e.g., species-specific enzyme expression, assay conditions). Replicate conflicting experiments under standardized protocols, and perform comparative omics analyses (transcriptomics/proteomics) to uncover mechanistic divergences. Statistical tools like ANOVA or Bayesian inference can quantify variability significance .
Q. What strategies optimize the synthetic pathway for this compound to address low yield and impurity challenges?
- Answer: Retro-synthetic analysis guided by literature on analogous phosphagens (e.g., creatine) can identify inefficient steps. Employ green chemistry principles (e.g., solvent-free reactions) and catalytic enhancers (e.g., immobilized enzymes). Use HPLC-MS for real-time monitoring of intermediates, and apply Design of Experiments (DoE) to optimize temperature/pH conditions .
Q. How should interdisciplinary approaches be integrated to study this compound’s interaction with microbial symbionts in soil ecosystems?
- Answer: Combine metabolomic profiling (LC-MS) of this compound-rich soil microcosms with 16S rRNA sequencing to correlate microbial diversity shifts with metabolite turnover. Use isotopic labeling (e.g., ¹⁵N-Lombricine) to track biogeochemical pathways. Validate ecological models via mesocosm experiments replicating field conditions .
Methodological Best Practices
- Data Validation: Always cross-verify spectroscopic (NMR, MS) and chromatographic (HPLC) data with published reference libraries. Report confidence intervals for quantitative assays .
- Literature Integration: Use tools like SciFinder or Reaxys to systematically review synthesis protocols and biological activity data, ensuring alignment with FAIR (Findable, Accessible, Interoperable, Reusable) principles .
- Ethical Replication: Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental transparency, including detailed supplementary methods and raw data deposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
